molecular formula C15H13ClO2 B1368583 2-Chlorobenzophenone ethylene ketal CAS No. 760192-90-3

2-Chlorobenzophenone ethylene ketal

Cat. No. B1368583
M. Wt: 260.71 g/mol
InChI Key: AHXGGIMSWUGAFT-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone ethylene ketal is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane .


Synthesis Analysis

The synthesis of acetals and ketals, such as 2-Chlorobenzophenone ethylene ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without the need to remove water . The process has many merits, including the use of commercially available catalysts with low cost and low loadings, a broad substrate scope, a wide range of reaction temperatures, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzophenone ethylene ketal includes a 1,3-dioxolane ring attached to a phenyl group and a 2-chlorophenyl group . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 .


Chemical Reactions Analysis

The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid . This process has been successfully applied to protect important organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzophenone ethylene ketal include a molecular weight of 260.71 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 260.0604073 g/mol, a monoisotopic mass of 260.0604073 g/mol, a topological polar surface area of 18.5 Ų, a heavy atom count of 18, and a complexity of 270 .

Scientific Research Applications

Cycloaddition Reactions

  • Ethylene ketals of cyclic enones, such as 2-cyclopentenone and 2-cyclohexenone, demonstrate rapid Diels-Alder type dimerization in acetonitrile in the presence of acid. This results in regiospecific but not stereoselective products, which are further hydrolyzed to keto-ketals and diketones. These products' structures are determined using extensive NMB spectroscopy applications (Chow, Cheng, & Zhang, 2010).

Synthesis and Structural Analysis

  • The synthesis of a cyclic carbonate from a ketal in supercritical carbon dioxide (SC-CO2) is achieved by reacting the ketal formed from cyclohexanone and 1,2-ethanediol with carbon dioxide. This halogen-free route effectively synthesizes ethylene carbonate (Aresta et al., 2003).
  • An experimental and theoretical structural study of 2,9-bis-(4-fluorophenyl)-azaadamantan-4-one ethylene ketal was conducted, highlighting the importance of structural analysis in the context of ethylene ketals (Jiménez-Cruz et al., 2003).

Application in Biochemistry

  • Synthesis of 18O-Labelled chlorophyll derivatives at carbonyl oxygen atoms through acidic hydrolysis of the ethylene ketal is an example of a specialized biochemical application. This process enables the efficient and regioselective production of oxo-labelled compounds, which are then modified chemically with minimal loss of the 18O atom (Morishita & Tamiaki, 2003).

Industrial Applications

  • The synthesis of new 15,15-ethylene ketals of natural prostaglandins and prostaglandin analogues demonstrates an industrial application, where such compounds are potent inducers of luteolysis in laboratory animals and cattle (Skuballa et al., 1978).

Catalysis and Green Chemistry

  • Heterogeneous catalysis for the ketalisation of ethyl levulinate with 1,2-dodecanediol opens the way to a new class of bio-degradable surfactants. This research showcases the potential of ketals in green chemistry and the development of environmentally friendly products (Freitas et al., 2016).

Safety And Hazards

The safety data sheet for Chlorobenzophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions in the study of 2-Chlorobenzophenone ethylene ketal and similar compounds involve the development of new methods for functional group protection and deprotection . As organic synthesis matures, the need for protective groups like acetals and ketals may decrease, but for now, they continue to play an important role in the synthesis of natural and unnatural products .

properties

IUPAC Name

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXGGIMSWUGAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641495
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzophenone ethylene ketal

CAS RN

760192-90-3
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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